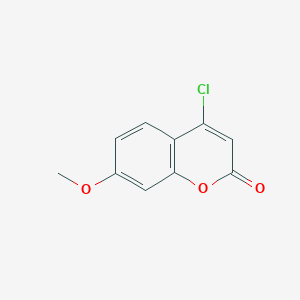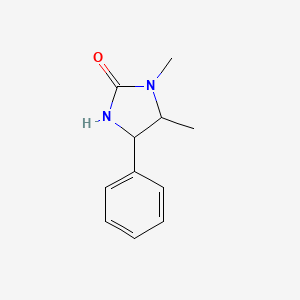![molecular formula C13H13N5 B3033588 1-(propan-2-ylidene)-2-{5H-pyrimido[5,4-b]indol-4-yl}hydrazine CAS No. 107401-04-7](/img/structure/B3033588.png)
1-(propan-2-ylidene)-2-{5H-pyrimido[5,4-b]indol-4-yl}hydrazine
Vue d'ensemble
Description
1-(propan-2-ylidene)-2-{5H-pyrimido[5,4-b]indol-4-yl}hydrazine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 1-(propan-2-ylidene)-2-{5H-pyrimido[5,4-b]indol-4-yl}hydrazine involves multiple steps, starting with the preparation of the indole nucleus. The indole nucleus can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and Madelung synthesis . The specific synthetic route for this compound involves the reaction of an indole derivative with a hydrazine derivative under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1-(propan-2-ylidene)-2-{5H-pyrimido[5,4-b]indol-4-yl}hydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology and medicine, it has shown potential as an antiviral, anti-inflammatory, and anticancer agent . Its unique structure allows it to interact with multiple biological targets, making it a valuable compound for drug development .
Mécanisme D'action
The mechanism of action of 1-(propan-2-ylidene)-2-{5H-pyrimido[5,4-b]indol-4-yl}hydrazine involves its interaction with specific molecular targets and pathways. It binds to various receptors and enzymes, modulating their activity and leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-(propan-2-ylidene)-2-{5H-pyrimido[5,4-b]indol-4-yl}hydrazine is unique due to its specific structure and the presence of both indole and hydrazine moieties. Similar compounds include other indole derivatives, such as indole-3-acetic acid and indole-3-carbaldehyde . These compounds share some biological activities but differ in their specific applications and mechanisms of action .
Propriétés
IUPAC Name |
N-(propan-2-ylideneamino)-5H-pyrimido[5,4-b]indol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-8(2)17-18-13-12-11(14-7-15-13)9-5-3-4-6-10(9)16-12/h3-7,16H,1-2H3,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSCMCPQHHLPQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC=NC2=C1NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-{[(3,4-dimethoxybenzyl)amino]methyl}phenol](/img/structure/B3033505.png)
![4-Chloro-2-{[(3-isopropylphenyl)amino]methyl}phenol](/img/structure/B3033506.png)

![2-{[(3-Chloro-2-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033510.png)

![2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033516.png)
![2-{[(3-Chloro-2-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033517.png)
![4-[4-(Aminomethyl)-2-fluorophenyl]piperazin-2-one](/img/structure/B3033518.png)
![4-Chloro-2-{[(2-fluoro-4-methylphenyl)amino]methyl}phenol](/img/structure/B3033519.png)
![3-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B3033520.png)
![3-[(3-chlorophenyl)methyl]-6-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033521.png)
![3-[(3-chlorophenyl)methyl]-6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033522.png)
![6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033523.png)
![3-(3-chlorophenyl)-6-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033526.png)
